Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628713
InChI: InChI=1S/C14H14N2O3/c1-10-13(12(14(17)18-2)16-9-15-10)19-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
SMILES:
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC18628713

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate -

Specification

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name methyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate
Standard InChI InChI=1S/C14H14N2O3/c1-10-13(12(14(17)18-2)16-9-15-10)19-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Standard InChI Key ZFDOBXIWAVRHFM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC=N1)C(=O)OC)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Configuration

Core Pyrimidine Architecture

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, forms the scaffold of methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate. Substitutions at the 4-, 5-, and 6-positions introduce steric and electronic modifications that influence reactivity. The 5-benzyloxy group (-OCH2_2C6_6H5_5) contributes steric bulk and potential for hydrogen bonding, while the 6-methyl group enhances hydrophobic interactions .

Dihedral Angles and Conformational Dynamics

X-ray crystallography of related pyrimidine derivatives reveals dihedral angles between the pyrimidine ring and substituents. For instance, in analogous structures, the benzene ring of the benzyloxy group forms a dihedral angle of approximately 52° with the pyrimidine core, optimizing π\pi-π\pi stacking interactions in crystal lattices . The methyl ester at position 4 adopts a planar configuration, with a torsion angle of 12.33° relative to the pyrimidine ring, balancing conjugation and steric strain .

Hydrogen Bonding and Crystal Packing

Intermolecular O–H⋯O and C–H⋯O interactions stabilize the crystal structure of pyrimidine derivatives. Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate likely forms inversion dimers via hydrogen bonds, which stack into columns along crystallographic axes, as observed in structurally similar compounds .

Table 1: Molecular Properties of Methyl 5-Benzyloxy-6-Methyl-Pyrimidine-4-Carboxylate

PropertyValue
Molecular FormulaC14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight258.27 g/mol
IUPAC NameMethyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate
Canonical SMILESCC1=C(C(=NC=N1)C(=O)OC)OCC2=CC=CC=C2
InChI KeyZFDOBXIWAVRHFM-UHFFFAOYSA-N

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate involves multi-step strategies:

  • Alkylation: Introducing the benzyloxy group via nucleophilic substitution using benzyl bromide or chloride under basic conditions.

  • Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of acid catalysts (e.g., H2_2SO4_4) to form the methyl ester.

  • Protection-Deprotection: Temporary masking of reactive sites (e.g., amines or hydroxyls) using groups like tert-butoxycarbonyl (Boc) to prevent side reactions.

Continuous Flow Synthesis

Industrial methods prioritize scalability and sustainability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and byproduct formation. For example, microfluidic systems enable precise control over stoichiometry and temperature during alkylation and esterification.

Green Chemistry Considerations

Solvent selection critically impacts environmental footprint. Polar aprotic solvents like dimethylformamide (DMF) are being replaced by biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles.

Chemical Reactivity and Functional Group Transformations

Hydrolysis of the Methyl Ester

Treatment with aqueous sodium hydroxide (NaOH) hydrolyzes the ester to the carboxylic acid, a reaction pivotal for generating water-soluble derivatives:

RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

The carboxylic acid intermediate serves as a precursor for amides and anhydrides.

Oxidation Reactions

Potassium permanganate (KMnO4_4) oxidizes the methyl group at position 6 to a carboxylic acid under acidic conditions, expanding functional diversity.

Benzyloxy Group Hydrogenolysis

Catalytic hydrogenation (H2_2, Pd/C) cleaves the benzyl ether to a hydroxyl group, enabling further functionalization.

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmacophore

Pyrimidine derivatives are ubiquitous in FDA-approved drugs (e.g., antiviral agents, kinase inhibitors). The title compound’s benzyloxy and methyl groups enhance binding to hydrophobic pockets in target proteins.

Anticancer Activity

Structural analogs inhibit thymidylate synthase, a key enzyme in DNA synthesis. For example, 5-fluorouracil, a pyrimidine antimetabolite, underscores the therapeutic potential of this scaffold.

Table 2: Comparative Analysis of Pyrimidine-Based Drugs

DrugTargetMechanism of Action
5-FluorouracilThymidylate synthaseInhibits DNA synthesis
ImatinibBCR-ABL kinaseTyrosine kinase inhibition

Prodrug Design

The methyl ester enhances lipophilicity, improving bioavailability. In vivo esterases hydrolyze the prodrug to the active carboxylic acid form.

Analytical Profiling and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Peaks at δ 2.50–2.70 ppm (6-CH3_3), δ 5.20–5.40 ppm (OCH2_2C6_6H5_5), and δ 3.90 ppm (COOCH3_3).

  • 13^13C NMR: Carbonyl carbons appear at δ 165–170 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 258.27 [M+H]+^+.

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